molecular formula C19H21BrN2O3 B2844087 4-((1-(3-bromobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one CAS No. 1904070-48-9

4-((1-(3-bromobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

Cat. No. B2844087
CAS RN: 1904070-48-9
M. Wt: 405.292
InChI Key: CFOJEQXNKGPZSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((1-(3-bromobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one, also known as BPIP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPIP is a small molecule that belongs to the class of pyridine derivatives and has a molecular formula of C22H25BrN2O2.

Scientific Research Applications

Synthesis and Spectral Analysis

Compounds related to "4-((1-(3-bromobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one" have been synthesized and studied for their spectral properties. For instance, a series of 5-substituted 1,3,4-oxadiazole-2-yl-4-(piperidin-1-ylsulfonyl)benzylsulfides were synthesized and their structures elucidated using modern spectroscopic techniques. These compounds were screened for biological activities, including enzyme inhibition, showcasing their potential in drug design and medicinal chemistry (Khalid et al., 2016).

Biological Activity Evaluation

Several studies have focused on the biological evaluation of compounds structurally related to "4-((1-(3-bromobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one". For example, compounds bearing the 1,3,4-oxadiazole moiety have been assessed for their antibacterial properties, indicating the potential of these compounds in developing new antimicrobial agents (Aziz‐ur‐Rehman et al., 2017).

Crystal Structure and Bioactivity

The synthesis and crystal structure analysis of related compounds have been conducted to understand their molecular configurations and potential bioactive properties. One study described the synthesis of a novel compound through reaction and characterization techniques, followed by bioassays indicating broad inhibitory activities, underscoring the importance of structural analysis in identifying bioactive compounds (Xue Si-jia, 2011).

Antimicrobial and Antiviral Activities

The antimicrobial and antiviral activities of compounds related to "4-((1-(3-bromobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one" have been a significant area of research. Studies have synthesized and evaluated various derivatives for their potential against different bacterial and viral strains, contributing valuable insights into the development of new therapeutic agents (Li et al., 2015).

properties

IUPAC Name

4-[1-(3-bromobenzoyl)piperidin-4-yl]oxy-1,6-dimethylpyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O3/c1-13-10-17(12-18(23)21(13)2)25-16-6-8-22(9-7-16)19(24)14-4-3-5-15(20)11-14/h3-5,10-12,16H,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFOJEQXNKGPZSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)N1C)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-((1-(3-bromobenzoyl)piperidin-4-yl)oxy)-1,6-dimethylpyridin-2(1H)-one

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